molecular formula C22H32N2O3 B5518894 1-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}methyl)-2-pyrrolidinone

1-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}methyl)-2-pyrrolidinone

Cat. No.: B5518894
M. Wt: 372.5 g/mol
InChI Key: QDOIAFBGFGWYGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}methyl)-2-pyrrolidinone is a useful research compound. Its molecular formula is C22H32N2O3 and its molecular weight is 372.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.24129289 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Parkinsonism and Neurodegenerative Diseases

Research has identified certain compounds, notably MPTP (a neurotoxin), which can induce parkinsonism, a condition that mimics Parkinson's disease symptoms. This discovery, rooted in the analysis of illicit drug use, underscores the chemical's potential for studying neurodegenerative diseases and developing relevant models for research (Hansen J N Van et al., 1983).

Antidepressant and Anxiolytic Drug Development

Studies on selective serotonin receptor antagonists, like DU 125530, show promise in treating anxiety and mood disorders, emphasizing the role of chemical compounds in developing new therapeutic options (E. Rabiner et al., 2002).

HIV Treatment

The metabolic pathways and excretion of HIV-1 protease inhibitors, such as L-735,524, highlight the importance of chemical compounds in understanding drug metabolism and optimizing dosing for therapeutic efficacy (S. Balani et al., 1995).

Sleep Disorders

Research into orexin 1 and 2 receptor antagonists, like SB-649868, for treating insomnia reflects the exploration of chemical compounds to modulate sleep-wake cycles, showcasing another avenue of therapeutic development (C. Renzulli et al., 2011).

Occupational Health and Safety

Investigations into isothiazolinone derivatives and their effects on human health underscore the importance of studying chemical compounds to understand and mitigate occupational hazards (Massimilliano Pazzaglia et al., 1996).

Environmental and Public Health

Studies on the urinary concentrations of polycyclic aromatic hydrocarbon metabolites in the US population serve as a reminder of the pervasive nature of chemical compounds in our environment and their potential implications for public health (Zheng Li et al., 2008).

Mechanism of Action

Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s a drug, its mechanism would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact properties. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its potential applications. It could be studied for its potential use in various fields such as medicine, materials science, or chemical synthesis .

Properties

IUPAC Name

1-[[1-[3-(3-hydroxy-3-methylbutyl)benzoyl]piperidin-3-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O3/c1-22(2,27)11-10-17-6-3-8-19(14-17)21(26)24-13-4-7-18(16-24)15-23-12-5-9-20(23)25/h3,6,8,14,18,27H,4-5,7,9-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOIAFBGFGWYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N2CCCC(C2)CN3CCCC3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.